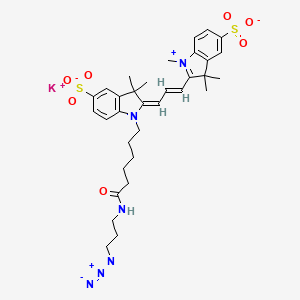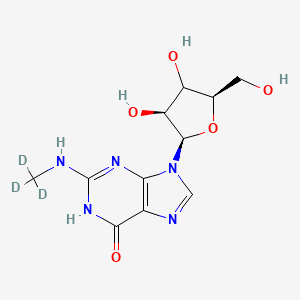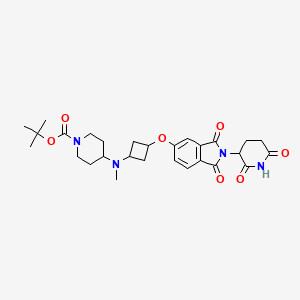
MAO-A inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MAO-A inhibitor 2 is a compound that selectively inhibits the activity of monoamine oxidase A (MAO-A), an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can have antidepressant and anxiolytic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MAO-A inhibitor 2 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are often aromatic amines or related compounds.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations. .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, automated systems, and stringent quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
MAO-A inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its reduced form, often involving hydrogenation.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
MAO-A inhibitor 2 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: The compound is employed in research on neurotransmitter regulation and the role of MAO-A in various physiological processes.
Medicine: this compound is investigated for its potential therapeutic effects in treating depression, anxiety, and neurodegenerative diseases.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in quality control .
Mecanismo De Acción
MAO-A inhibitor 2 exerts its effects by binding to the active site of the MAO-A enzyme, preventing it from catalyzing the oxidative deamination of neurotransmitters. This inhibition increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to antidepressant and anxiolytic effects. The molecular targets include the MAO-A enzyme itself, and the pathways involved are related to neurotransmitter metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Clorgyline: A selective and irreversible MAO-A inhibitor used in research and clinical settings.
Moclobemide: A reversible MAO-A inhibitor with fewer side effects compared to irreversible inhibitors.
Toloxatone: Another reversible MAO-A inhibitor with antidepressant properties .
Uniqueness
MAO-A inhibitor 2 is unique in its specific binding affinity and selectivity for the MAO-A enzyme. Unlike some other inhibitors, it may offer a different side effect profile and therapeutic potential, making it a valuable compound for research and potential clinical applications .
Propiedades
Fórmula molecular |
C21H25NO3 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)ethyl 1-benzylpiperidine-4-carboxylate |
InChI |
InChI=1S/C21H25NO3/c23-20-8-6-17(7-9-20)12-15-25-21(24)19-10-13-22(14-11-19)16-18-4-2-1-3-5-18/h1-9,19,23H,10-16H2 |
Clave InChI |
ACPIPIIJFMZRKI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)OCCC2=CC=C(C=C2)O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)



![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)


